molecular formula C21H28N2O4 B13690597 3-[4-(1-Boc-4-piperidyl)phenyl]piperidine-2,6-dione

3-[4-(1-Boc-4-piperidyl)phenyl]piperidine-2,6-dione

Cat. No.: B13690597
M. Wt: 372.5 g/mol
InChI Key: BGXJWBFRKHWMCR-UHFFFAOYSA-N
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Description

3-[4-(1-Boc-4-piperidyl)phenyl]piperidine-2,6-dione is a synthetic organic compound with the molecular formula C21H28N2O4 It is characterized by the presence of a piperidine ring, a phenyl group, and a Boc-protected piperidyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1-Boc-4-piperidyl)phenyl]piperidine-2,6-dione typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

3-[4-(1-Boc-4-piperidyl)phenyl]piperidine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.

    Substitution: The phenyl and piperidyl groups can undergo substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

3-[4-(1-Boc-4-piperidyl)phenyl]piperidine-2,6-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[4-(1-Boc-4-piperidyl)phenyl]piperidine-2,6-dione involves its interaction with specific molecular targets. The Boc-protected piperidyl group can be deprotected under acidic conditions, revealing the active piperidyl group, which can then interact with various biological molecules. This interaction can modulate specific pathways and exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Piperidinecarboxylic acid, 4-[4-(2,6-dioxo-3-piperidinyl)phenyl]-, 1,1-dimethylethyl ester
  • tert-Butyl 2-(4-(4-(2,6-dioxopiperidin-3-yl)amino)phenyl)piperidin-1-yl)acetate

Uniqueness

3-[4-(1-Boc-4-piperidyl)phenyl]piperidine-2,6-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its Boc-protected piperidyl group allows for selective deprotection and subsequent reactions, making it a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C21H28N2O4

Molecular Weight

372.5 g/mol

IUPAC Name

tert-butyl 4-[4-(2,6-dioxopiperidin-3-yl)phenyl]piperidine-1-carboxylate

InChI

InChI=1S/C21H28N2O4/c1-21(2,3)27-20(26)23-12-10-15(11-13-23)14-4-6-16(7-5-14)17-8-9-18(24)22-19(17)25/h4-7,15,17H,8-13H2,1-3H3,(H,22,24,25)

InChI Key

BGXJWBFRKHWMCR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)C3CCC(=O)NC3=O

Origin of Product

United States

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